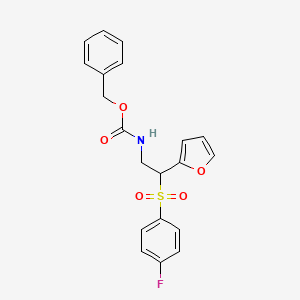

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate

CAS No.: 896311-65-2

Cat. No.: VC5239468

Molecular Formula: C20H18FNO5S

Molecular Weight: 403.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896311-65-2 |

|---|---|

| Molecular Formula | C20H18FNO5S |

| Molecular Weight | 403.42 |

| IUPAC Name | benzyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate |

| Standard InChI | InChI=1S/C20H18FNO5S/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-26-18)13-22-20(23)27-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23) |

| Standard InChI Key | DQWXGJHUDDOLOP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |

Introduction

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a synthetic organic compound that combines structural motifs from carbamates, sulfonyl groups, and heterocyclic furan derivatives. These functional groups often contribute to the compound's potential bioactivity, making it a candidate for pharmacological and biochemical studies. While specific research on this compound is limited, its structural components suggest potential applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity.

Structural Features

The molecular structure of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate includes:

-

Benzyl group: A common moiety in medicinal chemistry, often enhancing lipophilicity and membrane permeability.

-

Carbamate group: Known for its role in enzyme inhibition, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for neurodegenerative diseases like Alzheimer's.

-

Furan ring: A heterocyclic aromatic group that contributes to bioactivity due to its electron-rich nature.

-

4-Fluorophenyl sulfonyl group: Adds polarity and potential hydrogen-bonding interactions, possibly enhancing binding affinity to biological targets.

Synthesis Pathways

While specific synthetic routes for this compound are not detailed in the provided sources, general strategies for similar compounds include:

-

Formation of the Carbamate Group: Reaction between a benzyl alcohol derivative and an isocyanate or carbamoyl chloride.

-

Introduction of the Sulfonyl Group: Sulfonation of a phenyl ring using sulfonyl chlorides in the presence of a base.

-

Furan Substitution: Coupling reactions involving furan derivatives, such as Friedel–Crafts acylation or cross-coupling reactions.

These steps are typically carried out under controlled conditions to ensure high yields and purity.

Enzyme Inhibition

Carbamate derivatives are well-documented inhibitors of cholinesterase enzymes (AChE and BChE). Studies on similar benzene-based carbamates have shown selective inhibition of these enzymes, which can be exploited for treating neurodegenerative disorders such as Alzheimer's disease .

Antimicrobial Activity

Compounds containing furan rings and sulfonyl groups have demonstrated antimicrobial properties. For example:

-

Furan derivatives have shown activity against Candida albicans, Escherichia coli, and Staphylococcus aureus .

-

Sulfonamides are widely used in antibacterial agents due to their ability to inhibit bacterial dihydropteroate synthase.

Drug Discovery

The combination of these functional groups makes this compound a candidate for drug discovery programs targeting cancer, bacterial infections, and neurological conditions.

Biological Activity

Although no direct studies on Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate were found, research on related compounds suggests:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume